(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Description

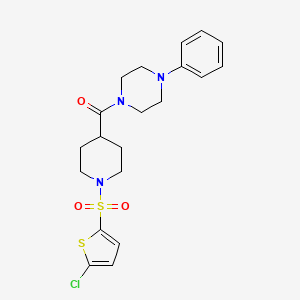

The compound "(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone" is a structurally complex molecule featuring:

- A piperidin-4-yl core modified with a 5-chlorothiophen-2-yl sulfonyl group.

- A 4-phenylpiperazine moiety linked via a methanone bridge.

Properties

IUPAC Name |

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3S2/c21-18-6-7-19(28-18)29(26,27)24-10-8-16(9-11-24)20(25)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-7,16H,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBZRJHAWQHIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the thiophene and sulfonyl groups. Typical synthetic routes may include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of Piperazine Ring: Piperazine can be synthesized from ethylenediamine and dihaloalkanes.

Introduction of Thiophene Group: Thiophene derivatives can be introduced via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

The compound may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological or inflammatory conditions.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a particular enzyme or receptor, it may inhibit or activate its function through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Similarity and Chemoinformatics

Using binary similarity coefficients (e.g., Tanimoto index), the compound exhibits higher similarity to analogs with shared pharmacophores:

- Piperazine/piperidine cores : Critical for receptor binding in CNS-active compounds.

- Thiophene derivatives : The 5-chloro substituent distinguishes it from unmodified thiophene analogs.

- Sulfonyl groups : Less common than carbonyl or alkyl chains in related structures, contributing to unique physicochemical profiles .

Table 1: Key Structural Differences Among Analogs

*Hypothetical values based on structural divergence from the target compound.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 5-chlorothiophene and sulfonyl groups reduce logP compared to alkyl-chain analogs (e.g., Compound 21), enhancing aqueous solubility.

- Metabolic Stability : The sulfonyl linkage may resist enzymatic cleavage better than ester or amide bonds in triazole-containing analogs ().

- Halogen Bonding: The 5-chloro group could strengthen target binding via halogen interactions, a feature absent in non-halogenated thiophene derivatives .

Biological Activity

The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule characterized by the presence of a piperidine ring, a piperazine moiety, and a sulfonyl group. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered saturated ring with nitrogen. |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms. |

| Chlorothiophene Group | A thiophene ring substituted with chlorine. |

| Sulfonyl Group | A functional group containing sulfur and oxygen. |

| Methanone | A carbonyl group (C=O) bonded to the piperidine. |

Molecular Formula and Weight

- Molecular Formula : CHClNOS

- Molecular Weight : 355.87 g/mol

The biological activity of this compound is hypothesized based on its structural characteristics, which allow it to interact with various biological targets, including enzymes and receptors. The sulfonyl group may facilitate strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticonvulsant Activity : Compounds analogous to this structure have shown promise in animal models for treating seizures, particularly in maximal electroshock (MES) tests .

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Neuroactivity : The presence of piperazine and piperidine rings is often associated with neuroactive properties, making this compound a candidate for further studies in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Anticonvulsant Studies : In one study, derivatives featuring piperidine structures were evaluated for their anticonvulsant properties using MES and pentylenetetrazole models. Results indicated that modifications to the piperidine or piperazine moieties significantly influenced efficacy .

- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the piperidine ring for enhancing biological activity. For instance, fluorinated derivatives showed increased metabolic stability and potency against target receptors .

Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperazine | Piperazine instead of piperidine | Antimicrobial |

| 1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | Contains benzo[d]thiazole | Anticancer |

| 5-Chloro-N-(piperidin-4-yl)-2-thiophenesulfonamide | Similar thiophene and sulfonamide structure | Neuroactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.